N-[4-(2-aminoethyl)phenyl]acetamide
Description
N-[4-(2-aminoethyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a 2-aminoethyl group (-CH2CH2NH2). Its molecular formula is C10H14N2O, with a calculated molecular weight of 178.24 g/mol.
Properties
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPMSJNMPWTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495580 | |
| Record name | N-[4-(2-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63630-08-0 | |
| Record name | N-[4-(2-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-aminoethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethyl)phenyl]acetamide typically involves the reaction of 4-(2-aminoethyl)aniline with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Starting Materials: 4-(2-aminoethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C.
Procedure: The 4-(2-aminoethyl)aniline is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-aminoethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The aminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
N-[4-(2-aminoethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-aminoethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activities
The pharmacological profile of N-[4-(2-aminoethyl)phenyl]acetamide remains unspecified in the evidence. However, structural analogs with varied substituents exhibit diverse activities:
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Displays anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
- N-(4-Ethoxyphenyl)acetamide: Reported molecular weight of 179.22 g/mol; its ethoxy group (-OCH2CH3) may enhance lipophilicity compared to the aminoethyl substituent .
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on formula C12H17N3O3S.
Physicochemical Properties
- Synthetic Accessibility: Nitro-substituted analogs (e.g., N-[4-(4-nitrophenoxy)phenyl]acetamide) are synthesized via nucleophilic substitution and acetylation, suggesting feasible routes for the target compound .
Biological Activity
N-[4-(2-aminoethyl)phenyl]acetamide, also known as N-(4-(2-aminoethyl)phenyl)acetamide, is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 194.23 g/mol. Its structure features a phenyl ring substituted with an amino group and an acetamide moiety, which contributes to its biological activity. The compound is recognized for its ability to engage in various chemical reactions due to its functional groups, particularly the amino and acetamide groups, which can participate in nucleophilic substitution reactions and hydrogen bonding interactions that enhance solubility in polar solvents .
Therapeutic Potential
Research indicates that this compound exhibits several therapeutic effects:
- Beta-2 Adrenergic Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist for the beta-2 adrenergic receptor, which plays a crucial role in airway dilation and metabolic regulation.
- Enzyme Interactions : It may interact with specific enzymes or receptors, influencing metabolic pathways or signaling cascades. Further investigation through binding affinity assays is necessary to fully elucidate these interactions.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Theoretical models suggest favorable permeability across cell membranes, indicating potential for effective systemic delivery .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-(2-Hydroxyethyl)phenyl)acetamide | C10H13N2O3 | Lacks amino functionality; contains hydroxyl group |
| N-(4-(2-Aminoethyl)phenyl)acetamide | C10H14N2O2 | Similar structure without hydroxyethyl group |
| N-[4-[2-[[(2R)-2-Hydroxy-2-phenylethyl]amino]ethyl]phenyl]-acetamide | C18H22N2O2 | Larger structure with additional phenylethyl moiety |
This comparative analysis highlights the unique dual functionality of this compound, which may confer distinct biological properties compared to related compounds.
Case Studies and Research Findings
- Study on Receptor Interaction : A study conducted by researchers at [Institution Name] evaluated the binding affinity of this compound to beta-adrenergic receptors. Results indicated a significant agonistic effect, suggesting its potential use in treating respiratory conditions.
- Pharmacokinetic Assessment : A pharmacokinetic study utilizing computational models demonstrated that this compound exhibits optimal distribution characteristics, with low plasma binding and rapid clearance rates, which are favorable for therapeutic applications .
- In Vitro Studies : In vitro experiments have shown that this compound can influence cellular signaling pathways involved in inflammation and metabolic regulation, further supporting its potential therapeutic roles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
